1'-(Bicyclo[2.2.1]hept-2-yl)-1,4'-bipiperidine
Description
1’-(Bicyclo[221]hept-2-yl)-1,4’-bipiperidine is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-piperidin-1-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-2-8-18(9-3-1)16-6-10-19(11-7-16)17-13-14-4-5-15(17)12-14/h14-17H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIRHHUOEXWQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3CC4CCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(Bicyclo[221]hept-2-yl)-1,4’-bipiperidine typically involves multiple steps, starting with the preparation of the bicyclic core One common method involves the Diels-Alder reaction, which forms the bicyclo[221]heptane structureIndustrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
1’-(Bicyclo[2.2.1]hept-2-yl)-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine rings, using reagents such as alkyl halides
Scientific Research Applications
1’-(Bicyclo[2.2.1]hept-2-yl)-1,4’-bipiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1’-(Bicyclo[2.2.1]hept-2-yl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
1’-(Bicyclo[2.2.1]hept-2-yl)-1,4’-bipiperidine can be compared with other similar compounds, such as:
2-Norbornene: Another bicyclic compound with a similar core structure but different functional groups.
Bicyclo[2.2.1]hept-5-en-2-yl triethoxysilane: A compound with a similar bicyclic structure used in different industrial applications.
1-Bicyclo[2.2.1]hept-2-yl-ethanone: A related compound with a ketone functional group, used in organic synthesis
These comparisons highlight the unique properties of 1’-(Bicyclo[2.2.1]hept-2-yl)-1,4’-bipiperidine, particularly its potential for diverse applications in various scientific fields.
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